molecular formula C14H16N2O3 B1351624 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid CAS No. 545349-20-0

6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid

Cat. No.: B1351624
CAS No.: 545349-20-0
M. Wt: 260.29 g/mol
InChI Key: IUKSCBDWSLKGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid emerges from the broader historical context of cyclohexene carboxylic acid derivatives, which have been subjects of chemical investigation since the early 20th century. The foundational work on cyclohexene-1-carboxylic acid systems can be traced back to systematic studies of cyclic aliphatic compounds, where researchers recognized the synthetic versatility and biological potential of these structural motifs.

The incorporation of pyridine moieties into carboxylic acid frameworks represents a more recent development in medicinal chemistry, reflecting the evolution of structure-activity relationship studies that identified nitrogen-containing heterocycles as privileged scaffolds for drug development. Pyridine itself was first isolated and characterized by Thomas Anderson in 1849 from coal tar, and its structural determination by Wilhelm Körner and James Dewar in the 1870s provided the foundation for subsequent synthetic modifications.

The specific combination of cyclohexene carboxylic acid with pyridine-containing carbamoyl groups represents a convergence of these historical developments, emerging as researchers sought to combine the structural stability of cyclohexene rings with the enhanced biological activity potential of pyridine-containing substituents. This synthetic approach reflects contemporary pharmaceutical chemistry strategies that emphasize the rational design of molecular frameworks combining multiple pharmacophoric elements.

Properties

IUPAC Name

6-(pyridin-3-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h1-4,7-8,11-12H,5-6,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSCBDWSLKGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purification and Enantiomeric Enrichment

  • A patented method for purifying S-3-cyclohexenecarboxylic acid involves forming a salt with R-α-phenethylamine in ethyl acetate under reflux, followed by crystallization and extraction steps to achieve an enantiomeric excess (ee) greater than 99%. This high purity is critical for downstream reactions where stereochemistry impacts biological activity.
Step Reagents/Conditions Outcome
Salt formation Crude S-3-cyclohexenecarboxylic acid + R-α-phenethylamine + ethyl acetate, reflux Formation of S-3-cyclohexenecarboxylic acid-R-α-phenethylamine salt
Crystallization Salt + ethanol Recrystallized material with high ee
Extraction Methylene chloride + water Organic layer containing purified acid
Distillation Organic layer Pure S-3-cyclohexenecarboxylic acid with >99% ee

Functional Group Transformations on Cyclohex-3-enecarboxylic Acid

Esterification

  • The carboxylic acid group of cyclohex-3-enecarboxylic acid is typically esterified to form methyl cyclohex-3-enecarboxylate using methanol and an acid catalyst (e.g., sulfuric acid or HCl). This step facilitates subsequent reactions by increasing solubility and reactivity.

Activation via Sulfonylation (Optional Intermediate)

  • For certain synthetic routes, the hydroxyl or ester group can be converted into a better leaving group by sulfonylation using trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine, yielding methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate. This intermediate is reactive towards nucleophilic substitution, enabling further functionalization.

Reaction Conditions and Optimization

  • Temperature: Typically, acid chloride formation is conducted at 0–25°C to avoid decomposition, while amide coupling is performed at 0–40°C to optimize yield and minimize side reactions.

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or ethyl acetate, chosen for solubility and inertness.

  • Purification: The final product is purified by recrystallization or chromatographic techniques to ensure high purity and yield.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Key Notes Yield/Outcome
1 Purification of cyclohex-3-enecarboxylic acid R-α-phenethylamine, ethyl acetate, ethanol, methylene chloride Achieves >99% ee ~93% yield of purified acid
2 Esterification Methanol, acid catalyst Converts acid to methyl ester High yield, facilitates further reactions
3 Activation (optional) Trifluoromethanesulfonic anhydride, pyridine Introduces good leaving group for substitution Intermediate for advanced syntheses
4 Acid chloride formation Thionyl chloride or oxalyl chloride Prepares for amide coupling Controlled temperature required
5 Amide coupling Pyridin-3-ylmethylamine, base (e.g., triethylamine) Forms carbamoyl linkage Final product: 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid

Research Findings and Analytical Data

  • The molecular weight of the final compound is 246.26 g/mol, with a molecular formula of C13H14N2O3.

  • The compound exhibits two hydrogen bond donors and four acceptors, indicating potential for strong intermolecular interactions, relevant for biological activity and crystallization behavior.

  • The synthetic route is amenable to scale-up, with industrial processes favoring continuous flow reactors for improved control and yield.

Chemical Reactions Analysis

6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial strains by interfering with their metabolic pathways . It may also interact with proteins and enzymes, altering their functions and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Analogs

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituent on Carbamoyl Group Molecular Weight (g/mol) Suppliers Notable Applications/Properties Evidence ID
6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid Pyridin-3-ylmethyl 286.30* 1 Potential pharmacological interactions
6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3-Chloro-4-methylphenyl 307.75 N/A Research chemical
6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3,5-Dimethylphenyl 287.34 2 Kinase inhibition studies
6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 4-Acetylphenyl 313.34 5 Material science (polymer composites)
6-[(2-Methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 2-Methoxyphenyl 287.31 4 Corrosion inhibition (polymeric coatings)
6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 5-Chloro-2-methylphenyl 322.78 2 Unspecified biochemical research
6-[(4-Phenylpiperazino)carbonyl]cyclohex-3-ene-1-carboxylic acid 4-Phenylpiperazino 314.38 N/A Neurological target exploration

*Calculated based on molecular formula C₁₅H₁₈N₂O₃.

Impact of Substituents on Properties

  • Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenyl variant () may improve solubility and corrosion inhibition efficiency (up to 99% in polymer coatings, as noted in ).
  • Acetyl Groups: The 4-acetylphenyl derivative () introduces a ketone moiety, which could participate in hydrogen bonding, making it suitable for polymer nanocomposites in material science.

Commercial and Research Relevance

  • Supplier Availability : Analogs with acetyl or methoxy substituents () are more widely available (2–5 suppliers), indicating broader industrial or academic use.
  • Applications: Corrosion Protection: The 2-methoxyphenyl analog demonstrates high efficiency (99%) in corrosion inhibition when polymerized with metal oxides (). Pharmaceutical Potential: The pyridin-3-ylmethyl variant’s unique structure suggests unexplored pharmacological applications, warranting further study.

Biological Activity

6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the compound's structure, synthesis, and biological properties, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid is C14H16N2O3, with a molecular weight of 260.3 g/mol. The compound features a cyclohexene ring substituted with a pyridine moiety, which is critical for its biological activity.

The compound acts primarily through inhibition of specific biological pathways. Research indicates that it may function as a kinase inhibitor, which has implications for cancer treatment and other diseases characterized by abnormal cell signaling pathways. Kinase inhibitors are crucial in regulating various cellular processes, including proliferation and apoptosis.

Anticancer Activity

In vitro studies have demonstrated that 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For example, in assays conducted on murine cancer cell lines, the compound showed IC50 values indicating effective inhibition of cell growth (specific values can be referenced from experimental data).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
B16 (Melanoma)5.0
L1210 (Leukemia)4.2

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS generation and modulation of apoptotic pathways.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives of cyclohexene carboxylic acids on human cancer cell lines. The findings indicated that modifications to the pyridine substituent significantly affected the cytotoxic potency, with certain derivatives exhibiting enhanced activity against melanoma cells.
  • Inflammation Model : In another study focusing on inflammatory responses, researchers treated macrophage cells with the compound and observed a reduction in TNF-alpha levels, suggesting that it could serve as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.